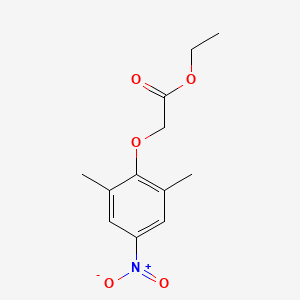![molecular formula C18H20N4OS B2491034 (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1014091-98-5](/img/structure/B2491034.png)
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Compounds with structures similar to "(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone" are often synthesized through multi-step chemical reactions involving the coupling of benzo[d]thiazol with piperidinyl and pyrazolyl moieties. These syntheses typically involve reactions such as amide coupling, nucleophilic substitution, and cyclization. The choice of reagents, solvents, and conditions is critical for achieving high yield and purity (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These studies reveal the geometry, conformation, and electronic structure of the molecules. For example, piperidine and pyrazolyl rings often adopt specific conformations that influence the compound's overall molecular geometry and its interactions (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the functional groups present in the molecule. The benzo[d]thiazol and pyrazolyl groups contribute to the compound's electron-donating and electron-withdrawing characteristics, affecting its reactivity towards nucleophiles and electrophiles. These compounds may undergo reactions such as hydrolysis, oxidation, and further substitution depending on the reaction conditions and the presence of specific functional groups (Eckhardt et al., 2020).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure and intermolecular forces. Compounds with benzo[d]thiazol and piperidinyl groups typically exhibit moderate solubility in organic solvents and may form crystalline solids with specific melting points, which can be analyzed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are key to understanding the behavior of these compounds in chemical reactions and potential applications. The presence of electron-donating and electron-withdrawing groups within the molecule influences its chemical stability, reactivity, and interaction with biological targets. Computational studies, including density functional theory (DFT), provide insights into the electronic structure, molecular orbitals, and potential reaction pathways (Huang et al., 2021).
科学的研究の応用
Molecular Interactions and Structural Analysis
- A study by Shim et al. (2002) explored the molecular interactions of a structurally similar compound, SR141716, with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, the study provided insights into the conformational preferences and the energetics associated with these conformations, contributing to the understanding of the antagonist's binding mechanism to the receptor. This research underscores the importance of conformational analysis in drug design, particularly for receptor-ligand interactions (Shim et al., 2002).
- Another study by Benaka Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle similar in structure. This research highlighted the compound's antiproliferative activity and provided a detailed characterization using various spectroscopic techniques. The study's findings contribute to the understanding of the molecular structure and stability, which are crucial for the compound's bioactivity (Benaka Prasad et al., 2018).
Antimicrobial and Anticancer Activities
- Patel et al. (2011) synthesized a series of pyridine derivatives, including compounds structurally related to (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone. The study assessed their in vitro antimicrobial activity, revealing variable and modest activity against bacteria and fungi, indicating potential applications in combating microbial infections (Patel et al., 2011).
- Inceler et al. (2013) investigated the anticancer activity of thiophene-containing 1,3-diarylpyrazole derivatives, which are structurally related to the compound . The study found significant growth inhibitory effects on certain cancer cell lines, suggesting the potential of these derivatives in anticancer drug development (Inceler et al., 2013).
作用機序
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The inhibition of these conversions results in anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These conversions are part of the body’s inflammatory response, so their inhibition leads to anti-inflammatory effects .
Result of Action
The compound’s action results in anti-inflammatory effects . By inhibiting the COX enzymes and preventing the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin, the compound reduces inflammation .
Safety and Hazards
将来の方向性
The future directions for research on these compounds could involve exploring their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This could involve developing new synthetic methods for these compounds, studying their physical and chemical properties, and investigating their biological activity .
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLHVQZFXVCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)
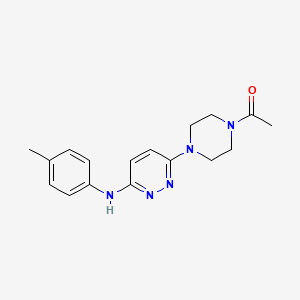
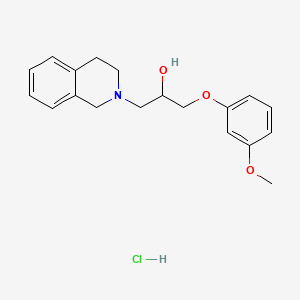

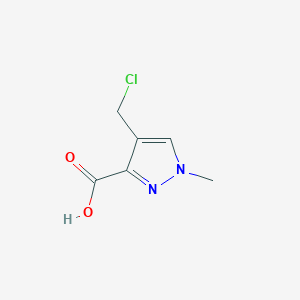


![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)
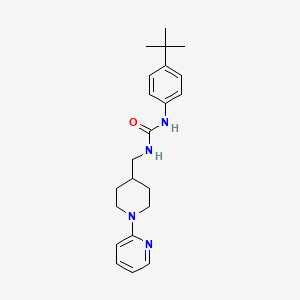
![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
